molecular formula C19H20O4 B6343766 (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-51-8

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6343766
CAS No.: 358343-51-8
M. Wt: 312.4 g/mol
InChI Key: YWXROUZFSCKDDN-PKNBQFBNSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and ethoxy substituents on the phenyl rings, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

    Reactants: 3,4-Dimethoxybenzaldehyde and 2-ethoxyacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final chalcone product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated chalcones.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other fine chemicals.

Mechanism of Action

The biological activities of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one are often attributed to its ability to interact with various molecular targets and pathways. For example, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy group on the phenyl ring.

    (2E)-1-(4-Methoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: Has a single methoxy group on the phenyl ring.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains methoxy groups on both phenyl rings.

Uniqueness

The presence of both methoxy and ethoxy substituents in (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other chalcones.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-23-17-8-6-5-7-14(17)9-11-16(20)15-10-12-18(21-2)19(13-15)22-3/h5-13H,4H2,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXROUZFSCKDDN-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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